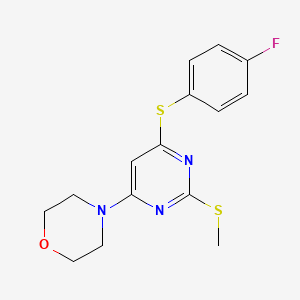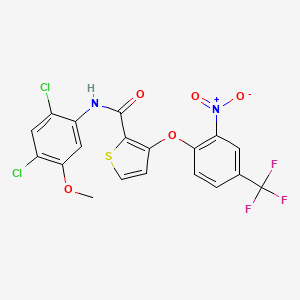
4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine
Descripción general
Descripción
4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine, also known as FL-118, is a novel morpholine derivative with potential anti-cancer properties. This compound has been studied extensively in recent years due to its promising efficacy and low toxicity compared to traditional chemotherapeutic agents. In
Mecanismo De Acción
The mechanism of action of 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine involves the inhibition of multiple targets involved in cancer cell survival and proliferation. 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine also inhibits the activity of AKT, a protein kinase involved in cell survival and proliferation. Additionally, 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has been found to have low toxicity in preclinical studies, with no significant adverse effects observed in animal models. 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. In addition, 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has been found to cross the blood-brain barrier, which suggests potential for the treatment of brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine in lab experiments include its potent anti-tumor activity, low toxicity, and good pharmacokinetic properties. 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has also been found to enhance the efficacy of other chemotherapeutic agents, which suggests potential for combination therapy. The limitations of using 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine in lab experiments include the need for further optimization of the synthesis method and the need for more extensive preclinical studies to determine its safety and efficacy in humans.
Direcciones Futuras
Future research on 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine should focus on further optimization of the synthesis method and the development of more effective formulations for clinical use. In addition, clinical trials should be conducted to determine the safety and efficacy of 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine in humans. Further studies should also investigate the potential for combination therapy with other chemotherapeutic agents and the use of 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine for the treatment of brain tumors. Finally, studies should be conducted to investigate the potential for 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine to overcome drug resistance in cancer cells.
Aplicaciones Científicas De Investigación
4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has demonstrated potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and pancreatic cancer. 4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine has also shown efficacy against drug-resistant cancer cells and has been found to enhance the efficacy of other chemotherapeutic agents.
Propiedades
IUPAC Name |
4-[6-(4-fluorophenyl)sulfanyl-2-methylsulfanylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS2/c1-21-15-17-13(19-6-8-20-9-7-19)10-14(18-15)22-12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKMALUEIUKBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)SC2=CC=C(C=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-((4-Fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[6-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl]methylideneamino]-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B3129122.png)

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B3129142.png)

![Methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate](/img/structure/B3129152.png)

![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3129178.png)
![N-[(2-fluorobenzyl)oxy]urea](/img/structure/B3129183.png)
![[(2-Chloro-6-fluorophenyl)methoxy]urea](/img/structure/B3129186.png)

![2-pentyl-3-phenylacrylaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B3129219.png)
![5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole](/img/structure/B3129226.png)

![N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B3129237.png)